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An In-depth Technical Guide on the Electron Configuration of the Cobalt Atom in

Tris(acetylacetonato)cobalt(III)

This guide provides a comprehensive analysis of the electron configuration of the cobalt atom

in tris(acetylacetonato)cobalt(III), Co(acac)3, tailored for researchers, scientists, and drug

development professionals. The content delves into the determination of cobalt's oxidation

state, the application of ligand field theory, and the experimental evidence that substantiates

the electronic structure of this coordination complex.

Determination of the Oxidation State of Cobalt
Tris(acetylacetonato)cobalt(III) is a coordination complex with the chemical formula

Co(C₅H₇O₂)₃, often abbreviated as Co(acac)₃. The acetylacetonate (acac) ligand is the

conjugate base of acetylacetone and carries a single negative charge. Given that there are

three acac ligands, the total negative charge from the ligands is -3. Since the overall complex is

neutral, the cobalt atom must possess an oxidation state of +3 to balance the charge.[1][2]

A neutral cobalt atom has an electron configuration of [Ar] 3d⁷ 4s².[3][4] To form the cobalt(III)

ion (Co³⁺), the atom loses three electrons. The electrons are first removed from the outermost

shell, the 4s orbital, followed by the 3d orbital. Therefore, the electron configuration of the free

Co³⁺ ion is [Ar] 3d⁶.[5][6]
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In the Co(acac)₃ complex, the central Co³⁺ ion is coordinated to three bidentate

acetylacetonate ligands, resulting in an octahedral geometry.[1][7] According to ligand field

theory, in an octahedral environment, the five degenerate d-orbitals of the transition metal ion

split into two distinct energy levels: a lower-energy set of three orbitals (t₂g) and a higher-

energy set of two orbitals (e_g).

For a d⁶ ion like Co³⁺, the six d-electrons can be arranged in two possible ways, depending on

the magnitude of the crystal field splitting energy (Δo) and the spin-pairing energy (P).

High-spin configuration: If Δo < P, the electrons will occupy the higher-energy e_g orbitals

before pairing up in the lower-energy t₂g orbitals. This results in an electron configuration of

t₂g⁴e_g², with four unpaired electrons, leading to paramagnetic behavior.[8][9]

Low-spin configuration: If Δo > P, it is more energetically favorable for the electrons to pair up

in the lower-energy t₂g orbitals. This results in an electron configuration of t₂g⁶e_g⁰, with no

unpaired electrons, leading to diamagnetic behavior.[8][9]

Experimental Evidence
Experimental data is crucial for determining the actual electron configuration of Co(acac)₃. The

primary techniques used are magnetic susceptibility measurements and Nuclear Magnetic

Resonance (NMR) spectroscopy.

Magnetic Susceptibility: Magnetic susceptibility measurements directly probe the magnetic

properties of a substance. Paramagnetic materials are attracted to a magnetic field, while

diamagnetic materials are weakly repelled. Numerous studies have confirmed that Co(acac)₃ is

diamagnetic.[2][7] This lack of paramagnetism indicates the absence of unpaired electrons,

which strongly supports a low-spin d⁶ configuration.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Paramagnetic compounds typically exhibit

broad peaks in their NMR spectra due to rapid nuclear relaxation caused by the unpaired

electrons. In contrast, diamagnetic compounds show sharp, well-resolved NMR signals. The

¹H-NMR spectrum of Co(acac)₃ displays sharp resonances, which is characteristic of a

diamagnetic complex.[8][9] This further corroborates the low-spin electron configuration.

The following table summarizes the key quantitative data supporting the electron configuration

of cobalt in Co(acac)₃.
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Property Experimental Observation
Implication for Electron
Configuration

Magnetic Behavior Diamagnetic No unpaired electrons

¹H-NMR Spectrum Sharp resonances Diamagnetic nature

Electron Spin Low-spin t₂g⁶e_g⁰

Experimental Protocols
Synthesis of Tris(acetylacetonato)cobalt(III)
A common method for the synthesis of Co(acac)₃ involves the oxidation of a cobalt(II) salt in

the presence of acetylacetone.

Materials:

Cobalt(II) carbonate (CoCO₃)

Acetylacetone (Hacac)

10% Hydrogen peroxide (H₂O₂) solution

Procedure:

In a flask, a mixture of cobalt(II) carbonate and acetylacetone is heated with stirring.[10]

A 10% solution of hydrogen peroxide is added dropwise to the heated mixture. The H₂O₂

acts as an oxidizing agent, converting Co(II) to Co(III).[2][10]

The reaction mixture is then cooled, and the resulting dark green precipitate of Co(acac)₃ is

collected by filtration.[8]

The crude product can be purified by recrystallization from a suitable solvent like hot

petroleum ether to yield green needles.[8]

Magnetic Susceptibility Measurement (Evans Method)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.scribd.com/document/648639602/U2103305-Exp-1-Lab-Report-2
https://en.wikipedia.org/wiki/Metal_acetylacetonates
https://www.scribd.com/document/648639602/U2103305-Exp-1-Lab-Report-2
https://www.magritek.com/wp-content/uploads/2015/03/Lab-Manual-Metal-acetylacetonate-Complexes-web.pdf
https://www.magritek.com/wp-content/uploads/2015/03/Lab-Manual-Metal-acetylacetonate-Complexes-web.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7798293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Evans method is a widely used NMR-based technique to determine the magnetic

susceptibility of a compound in solution.

Procedure:

Two NMR tubes are prepared. One contains a solution of the paramagnetic sample (in this

case, a reference paramagnetic compound would be used to illustrate the technique, as

Co(acac)₃ is diamagnetic) in a suitable solvent. The second tube is a reference tube

containing only the solvent.

A small amount of an inert reference compound (e.g., tetramethylsilane, TMS) is added to

both tubes.

The ¹H-NMR spectra of both samples are recorded.

The chemical shift difference (Δδ) of the reference signal in the two spectra is measured.

The mass magnetic susceptibility (χ_g) and the effective magnetic moment (μ_eff) can be

calculated from Δδ, the concentration of the sample, and the temperature. For Co(acac)₃,

this measurement would yield a magnetic moment close to zero, confirming its

diamagnetism.

Visualization of the Electron Configuration
Determination
The logical flow for determining the electron configuration of the cobalt atom in Co(acac)₃ can

be visualized as follows:
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Neutral Cobalt Atom
[Ar] 3d⁷ 4s²

Oxidation to Co³⁺
Loses 3 electrons

Co³⁺ Ion
[Ar] 3d⁶

Octahedral Ligand Field
(acac)₃

Splitting of d-orbitals
t₂g and e_g

High-Spin Configuration
t₂g⁴e_g² (Paramagnetic)

Δo < P

Low-Spin Configuration
t₂g⁶e_g⁰ (Diamagnetic)

Δo > P

Final Electron Configuration
of Co³⁺ in Co(acac)₃:

t₂g⁶e_g⁰

Experimental Evidence
Magnetic Susceptibility & NMR

Conclusion:
Co(acac)₃ is Diamagnetic

Click to download full resolution via product page

Caption: Logical workflow for determining the electron configuration of Co³⁺ in Co(acac)₃.

Conclusion
The electron configuration of the cobalt atom in tris(acetylacetonato)cobalt(III) is determined to

be a low-spin d⁶ configuration. This is established through the identification of cobalt's +3
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oxidation state, leading to a d⁶ electron count for the Co³⁺ ion. In the octahedral ligand field

created by the three acetylacetonate ligands, the d-orbitals split into t₂g and e_g sets.

Overwhelming experimental evidence from magnetic susceptibility measurements and NMR

spectroscopy confirms that Co(acac)₃ is diamagnetic, which is only consistent with a low-spin

arrangement where all six d-electrons occupy the lower-energy t₂g orbitals, resulting in a final

electron configuration of t₂g⁶e_g⁰.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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